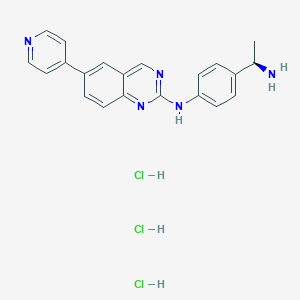

(R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride

Description

LRRK2 is implicated in neurodegenerative diseases such as Parkinson’s disease, making this compound a focus of preclinical research. The (R)-enantiomer configuration is critical for its stereospecific binding to LRRK2, enhancing selectivity and potency compared to racemic mixtures . The trihydrochloride salt formulation improves solubility and bioavailability, facilitating in vivo studies.

Properties

IUPAC Name |

N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5.3ClH/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16;;;/h2-14H,22H2,1H3,(H,24,25,26);3*1H/t14-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDTVXYPULYWPC-XJCLVHIMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride is a quinazoline derivative with significant potential in biomedical applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

- Molecular Formula : C21H19N5

- Molecular Weight : 341.41 g/mol

- CAS Number : 1213700-07-2

The compound exhibits multiple mechanisms of action, primarily through its interactions with ATP-binding cassette (ABC) transporters, specifically the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). These transporters are crucial in mediating drug resistance in cancer cells.

- BCRP Inhibition : Recent studies indicate that quinazolinamine derivatives, including this compound, can inhibit BCRP, leading to increased accumulation of chemotherapeutic agents like mitoxantrone in resistant cancer cells. This action is facilitated by competitive substrate interactions and stimulation of ATP hydrolysis by BCRP .

- P-gp Modulation : The compound also shows potential as a dual inhibitor of both BCRP and P-gp, which are critical for overcoming multidrug resistance (MDR) in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their structural configuration. Variations at the 2- and 4-positions of the quinazoline core have been shown to significantly influence antiproliferative efficacy:

- Substituent Effects : Alkyl groups at the 4-position generally decrease antiproliferative activity, while specific aromatic substitutions enhance it .

- Binding Affinity : Compounds that effectively bind to the colchicine site on tubulin demonstrate stronger inhibition of microtubule polymerization, which is essential for cancer cell division .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of (R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.1 - 0.3 | Tubulin inhibition |

| MCF7 (Breast) | 0.2 - 0.5 | ABC transporter modulation |

| HeLa (Cervical) | 0.3 - 0.6 | Microtubule disruption |

These results indicate that the compound possesses potent antiproliferative activity across multiple tumor types.

Case Studies

- In Vitro Studies : An investigation into the compound's effects on H460/MX20 cells demonstrated a significant reduction in cell viability when treated with (R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride, correlating with its ability to inhibit both BCRP and P-gp activities .

- Combination Therapies : Combining this quinazoline derivative with established chemotherapeutics has shown promising results in enhancing drug sensitivity in resistant cancer models, suggesting its potential utility in combination therapy strategies .

Comparison with Similar Compounds

LRRK2 Inhibition Potency

- 6-Propyl-octahydropyridoquinazolin-2-amine : The rigid octahydropyrido ring in this analogue may limit conformational flexibility, reducing kinase selectivity .

- Nitro-containing analogues : Compounds like N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exhibit higher electrophilicity, which could increase toxicity despite similar potency .

Therapeutic Potential

- Neuroprotection: The target compound’s specificity for LRRK2 positions it as a candidate for Parkinson’s disease, whereas dimethoxy or phenoxy-substituted analogues (e.g., 6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine) show broader kinase inhibition, increasing adverse effect risks .

- Metabolic Stability: The (R)-1-aminoethylphenyl group may confer resistance to cytochrome P450-mediated metabolism compared to propyl- or methoxy-substituted derivatives .

Research Findings and Clinical Implications

- Patent Data: The compound’s inclusion in Merck Sharp & Dohme’s patent (EP Bulletin 2022) underscores its novelty and therapeutic promise, with in vivo data suggesting blood-brain barrier penetration and sustained LRRK2 inhibition .

- Limitations of Analogues : Older quinazolin-4-amines (e.g., CAS 179552-74-0) exhibit off-target activity against EGFR and VEGFR2, limiting clinical utility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Quinazoline Core Formation : Condensation of substituted anthranilic acid derivatives with nitriles or amidines under acidic conditions.

- Suzuki-Miyaura Coupling : Introduction of the pyridin-4-yl group at the 6-position using palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic acid derivatives, as seen in analogous quinazoline syntheses .

- Chiral Resolution : Separation of the (R)-enantiomer via chiral HPLC or enzymatic methods, followed by trihydrochloride salt formation.

- Key Characterization : Confirm stereochemistry via X-ray crystallography or chiral HPLC, and purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. How should researchers validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with ligands like XPhos or SPhos to improve cross-coupling efficiency.

- Solvent Systems : Use mixed solvents (e.g., 1,4-dioxane/water) to enhance reagent solubility and reduce side reactions .

- Temperature Modulation : Conduct reactions at 80–100°C under inert atmospheres (argon) to minimize oxidative byproducts.

- Troubleshooting : If yields remain low, consider pre-activating boronic acids with pinacol esters or adjusting stoichiometry (1.2–1.5 equiv boronic acid) .

Q. How to resolve contradictory data in kinase inhibition assays (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Assay Standardization : Use consistent ATP concentrations (e.g., 10–100 µM) and enzyme batches. Validate with positive controls (e.g., staurosporine).

- Off-Target Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify non-specific binding.

- Structural Analysis : Perform molecular docking or co-crystallization to assess binding mode variations due to the (R)-configuration or trihydrochloride salt effects .

Q. What strategies are recommended for improving metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS.

- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites. Modify vulnerable sites (e.g., methyl groups on pyridine) to block oxidation.

- Prodrug Design : Introduce ester or phosphate moieties to enhance bioavailability, as seen in related quinazoline derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer)?

- Methodological Answer :

- Solvent Polarity Effects : Test solubility in DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) to mimic experimental conditions.

- Aggregation Screening : Use dynamic light scattering (DLS) to detect nanoparticle formation at >10 µM concentrations.

- Ionization Impact : Adjust pH to protonate/deprotonate the aminoethyl group, improving aqueous solubility .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

- Methodological Answer :

- Rodent Models : Administer via IV (1–5 mg/kg) and oral routes (10–50 mg/kg). Collect plasma at 0.5–24 hours for LC-MS analysis.

- Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to quantify accumulation in target organs.

- BBB Penetration : Assess brain-to-plasma ratios in mice after perfusion, as the pyridinyl group may enhance CNS uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.